

# 2-Chloro-6-(trifluoromethyl)nicotinaldehyde

## molecular weight

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### Compound of Interest

Compound Name:	2-Chloro-6-(trifluoromethyl)nicotinaldehyde
Cat. No.:	B1463830

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An In-depth Technical Guide to **2-Chloro-6-(trifluoromethyl)nicotinaldehyde**: Synthesis, Characterization, and Applications

**Executive Summary:** This document provides a comprehensive technical overview of **2-Chloro-6-(trifluoromethyl)nicotinaldehyde**, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and agrochemical synthesis. While its primary identifier is often linked to its molecular weight of 209.55 g/mol, the true value of this compound lies in its trifluoromethylpyridine scaffold, a privileged structure in modern medicinal chemistry.<sup>[1]</sup> This guide details the compound's core properties, provides a validated synthesis and purification protocol, outlines methods for spectroscopic characterization, discusses its applications, and establishes rigorous safety and handling procedures. The strategic incorporation of the trifluoromethyl (-CF<sub>3</sub>) group is known to enhance crucial drug-like properties, including metabolic stability, lipophilicity, and target binding affinity, making this aldehyde a valuable starting material for novel molecular entities.<sup>[2][3]</sup>

## Core Molecular Profile

**2-Chloro-6-(trifluoromethyl)nicotinaldehyde** is a substituted pyridine derivative featuring a chlorine atom, a trifluoromethyl group, and an aldehyde functional group. This specific arrangement of functional groups imparts a unique reactivity profile, making it a versatile building block in organic synthesis.<sup>[4]</sup>

## Chemical Identity

A summary of the key identifiers for this compound is presented below.

Identifier	Value	Source(s)
IUPAC Name	2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde	[5]
CAS Number	944900-06-5	
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>3</sub> NO	[1]
InChI Key	XGRYCVUVCDXRIW-UHFFFAOYSA-N	
MDL Number	MFCD09907845	

## Physicochemical Properties

The fundamental physical and chemical properties determine the handling, storage, and reaction conditions for this reagent.

Property	Value	Source(s)
Molecular Weight	209.55 g/mol	[1]
Physical Form	Liquid	
Typical Purity	≥97%	
Storage Temperature	Refrigerator (2-8°C)	[6]
Solubility	Soluble in common organic solvents (e.g., THF, CH <sub>2</sub> Cl <sub>2</sub> , Ethyl Acetate)	Inferred

## Synthesis, Purification, and Validation

The synthesis of trifluoromethyl-substituted pyridines is a cornerstone of modern pharmaceutical and agrochemical manufacturing.<sup>[7]</sup> While numerous methods exist for creating the core scaffold, a common and effective laboratory-scale approach for introducing the aldehyde at the 3-position is through directed ortho-metallation (DoM) of the precursor, 2-chloro-6-(trifluoromethyl)pyridine, followed by formylation.

## Causality in Experimental Design

The chosen synthetic route relies on the acidic nature of the proton at the C3 position of the pyridine ring, which is enhanced by the electron-withdrawing effects of both the chlorine and trifluoromethyl groups. This allows for regioselective deprotonation using a strong, non-nucleophilic base like n-Butyllithium at cryogenic temperatures. The extremely low temperature (-78 °C) is critical to prevent side reactions and decomposition of the highly reactive lithiated intermediate. Anhydrous conditions are imperative, as organolithium reagents react violently with water. Ethyl formate serves as a safe and effective electrophile to introduce the aldehyde functionality.

## Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the formylation of halogenated pyridines.<sup>[8]</sup>

Materials:

- 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.05 eq)
- Ethyl formate (5.0 eq)
- Saturated aqueous ammonium chloride (NH<sub>4</sub>Cl)
- 0.5 N Hydrochloric acid (HCl)
- Ethyl acetate

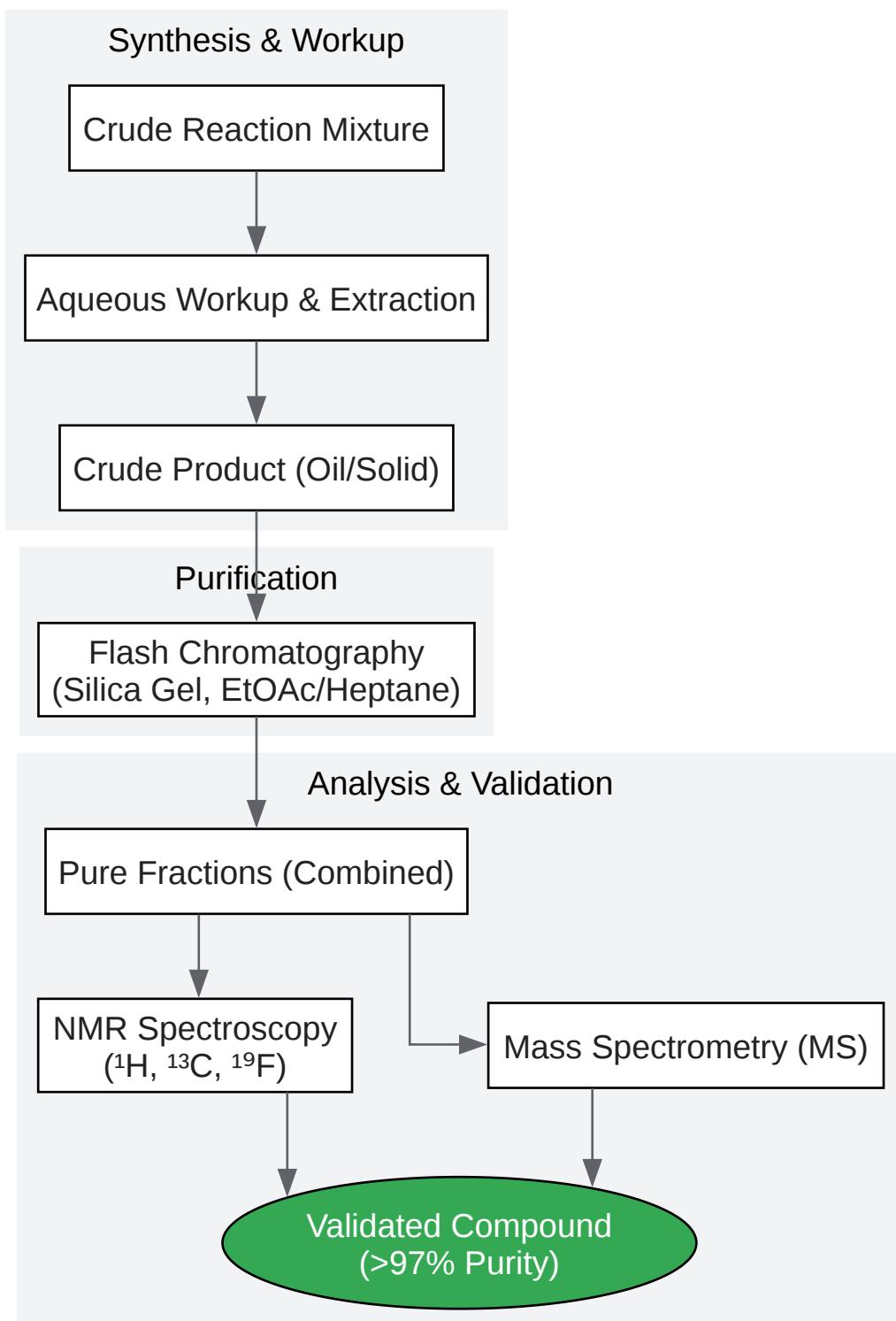
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

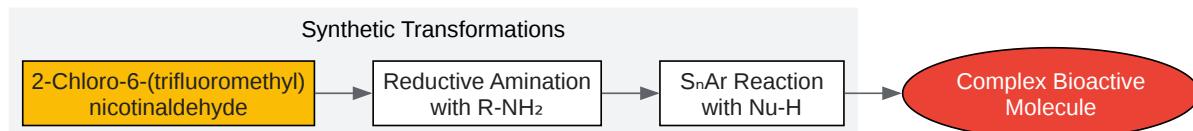
**Procedure:**

- Under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-6-(trifluoromethyl)pyridine in anhydrous THF in a flame-dried, three-neck round-bottom flask.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Add n-Butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -75 °C. Stir for 30 minutes at -78 °C. The formation of the lithiated intermediate is often accompanied by a color change.
- Slowly add ethyl formate (5.0 eq), again maintaining the temperature below -75 °C.
- Stir the reaction at -78 °C until Thin-Layer Chromatography (TLC) indicates complete consumption of the starting material (typically 1-2 hours).
- Quench the reaction at -78 °C by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution, followed by 0.5 N HCl.<sup>[8]</sup>
- Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure to yield the crude product.<sup>[8]</sup>

## Purification and Validation Workflow

A self-validating workflow ensures the final compound meets the required purity and identity for subsequent applications. This involves a purification step followed by comprehensive spectroscopic analysis.





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